4-(5-Nitrothiophen-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-nitrothiophen-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVBNIJZRLCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 5 Nitrothiophen 2 Yl Morpholine and Analogues
Key Synthetic Strategies
The assembly of the target compound and its analogues hinges on two core transformations: the functionalization of the thiophene (B33073) ring system, particularly nitration and subsequent modifications, and the attachment of the morpholine (B109124) heterocycle.
The generation of the 5-nitrothiophene-2-yl core is a critical step, which typically begins with the nitration of thiophene itself or a derivative.
Direct Nitration: The most fundamental approach is the direct electrophilic nitration of thiophene. A common method involves using a mixture of nitric acid and acetic anhydride (B1165640). orgsyn.org Careful temperature control is crucial to prevent over-nitration and oxidation, as the reaction can be highly exothermic. orgsyn.org While this method predominantly yields 2-nitrothiophene (B1581588), the formation of the 3-nitro isomer is a known side reaction, which can complicate purification. google.com
Functional Group Interconversion: An alternative to direct nitration is the modification of an already functionalized thiophene. For instance, a pre-existing amino group on the thiophene ring can be converted to a nitro group through oxidation. researchgate.net More commonly for this class of compounds, a 2-halo-5-nitrothiophene serves as a key intermediate. This precursor is typically synthesized by the nitration of a 2-halothiophene. The presence of the halogen at the 2-position directs the incoming nitro group to the 5-position and provides a leaving group for subsequent nucleophilic substitution reactions.
Tandem Reactions: More complex synthetic routes can build the nitrothiophene ring itself. For example, 2-nitrothiophenes can be synthesized via a tandem Henry reaction and nucleophilic substitution on sulfur starting from β-thiocyanatopropenals. researchgate.net
The morpholine moiety is almost invariably introduced via a nucleophilic substitution reaction where the nitrogen atom of morpholine acts as the nucleophile.
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent and direct method for synthesizing 4-(5-nitrothiophen-2-yl)morpholine. The reaction involves treating a 2-halo-5-nitrothiophene (typically chloro- or bromo-) with morpholine. The strong electron-withdrawing effect of the nitro group at the 5-position activates the halogen at the 2-position towards nucleophilic attack. The reaction is often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed. mdpi.com A similar strategy is employed to produce analogous structures, such as 1-(5-nitrothiophen-2-yl)piperidine. sci-hub.st
Intramolecular Cyclization: For more complex morpholine analogues, intramolecular cyclization is a powerful strategy. This involves constructing a precursor that already contains the necessary atoms for the morpholine ring and then inducing cyclization. researchgate.netresearchgate.net For example, an N-substituted amino alcohol can be cyclized to form the morpholine ring, although this is less common for the direct synthesis of the title compound. chemrxiv.org
The 5-nitrothiophene and morpholine moieties can also be incorporated into larger, more complex molecules where they are not directly attached but are connected via linker groups. This approach is common in the development of biologically active compounds.
Amide Bond Formation: A series of nitrothiophene-5-carboxamides have been prepared where a side chain containing a basic amine is attached to the thiophene ring via an amide linkage. nih.gov This involves activating the carboxylic acid of 5-nitrothiophene-2-carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with a suitable amine, which could be a morpholine derivative.
Multi-step Synthesis for Complex Scaffolds: In the synthesis of intricate molecular architectures, the morpholine and thiophene units can be introduced sequentially. For instance, a synthetic sequence might first build a core quinoline (B57606) structure from 2-acetyl thiophene, which is then functionalized to allow for the coupling of a morpholine ring. nih.gov This highlights the modularity of these synthetic strategies, allowing for the creation of diverse analogues.
Advanced Reaction Conditions and Optimization Protocols
Optimizing reaction conditions is key to achieving high yields and purity. The synthesis of morpholine-containing compounds has benefited from modern synthetic techniques.
Solvent and Base Selection: In SNAr reactions for morpholine incorporation, the choice of solvent is important. Aprotic polar solvents like acetonitrile (B52724) or DMF are often used. mdpi.comnih.gov The selection of a base, such as triethylamine (B128534) or potassium carbonate, can influence reaction rates and ease of work-up. mdpi.com
Catalysis: While many syntheses proceed without a catalyst, metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed for creating carbon-carbon bonds to the thiophene ring, which can then be further elaborated. nih.gov For the nitration step itself, solid acid catalysts like metal-ion-exchanged montmorillonite (B579905) clay have been explored to improve selectivity for the 2-nitro isomer over the 3-nitro isomer and to provide milder, non-corrosive conditions. google.com
Microwave-Assisted Synthesis: To accelerate reactions, particularly coupling reactions, microwave irradiation has been successfully used. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net
The table below summarizes key reaction parameters that are often optimized.
| Parameter | Objective | Common Approaches |
| Temperature | Control reaction rate, minimize side products | Cooling for exothermic nitrations orgsyn.org; heating for SNAr reactions |
| Catalyst | Improve selectivity and yield | Solid acid catalysts for nitration google.com; transition metals for C-C coupling |
| Solvent | Solubilize reactants, influence reactivity | Acetic anhydride for nitration orgsyn.org; DMF, THF, acetonitrile for substitutions mdpi.comnih.gov |
| Base | Neutralize acid byproducts, promote reaction | NaHCO₃, Na₂CO₃, triethylamine mdpi.comnih.gov |
Spectroscopic and Analytical Characterization Techniques for Compound Elucidation
The structural confirmation of this compound and its analogues relies heavily on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being of primary importance.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the successful synthesis and purity of the final product. mdpi.comnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring and the morpholine ring.
Thiophene Protons: The thiophene ring will exhibit two signals, each corresponding to one proton. These will appear as doublets due to coupling with each other. The proton at the 3-position (adjacent to the morpholine) and the proton at the 4-position (adjacent to the nitro group) will have characteristic chemical shifts in the aromatic region, typically between 6.0 and 8.0 ppm. The strong electron-withdrawing nitro group is expected to shift the signal of the adjacent H-4 proton significantly downfield.
Morpholine Protons: The eight protons of the morpholine ring typically appear as two multiplets or broad singlets. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded by the attachment to the aromatic ring and will appear at a different chemical shift than the four protons on the carbons adjacent to the oxygen atom (O-CH₂). These signals are usually found in the 3.0-4.0 ppm range. pensoft.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon atom bearing the nitro group (C5) and the carbon atom attached to the morpholine nitrogen (C2) will be significantly shifted downfield.
Morpholine Carbons: Two signals are expected for the morpholine ring carbons: one for the two carbons adjacent to the nitrogen and one for the two carbons adjacent to the oxygen. nih.gov
The following table details the anticipated NMR spectral data for the title compound.
| Moiety | Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Thiophene | H-3 | ~6.2-6.5 (d) | ~108-112 |
| Thiophene | H-4 | ~7.7-8.0 (d) | ~125-130 |
| Thiophene | C-2 | - | ~155-160 |
| Thiophene | C-5 | - | ~145-150 |
| Morpholine | N-(CH₂)₂ | ~3.5-3.8 (m) | ~48-52 |
| Morpholine | O-(CH₂)₂ | ~3.8-4.0 (m) | ~65-68 |
| (Note: Predicted chemical shifts are estimates based on analogous structures and general principles; actual values may vary. d = doublet, m = multiplet) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the nitro group, the thiophene ring, and the morpholine moiety.
Based on data from analogous structures, the following table summarizes the anticipated IR absorption peaks for this compound:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~1540-1500 | Asymmetric NO₂ stretch | Nitro |
| ~1350-1320 | Symmetric NO₂ stretch | Nitro |
| ~3100-3000 | C-H stretch | Aromatic (Thiophene) |
| ~1600-1450 | C=C stretch | Aromatic (Thiophene) |
| ~1115-1070 | C-O-C stretch | Ether (Morpholine) |
| ~2950-2850 | C-H stretch | Aliphatic (Morpholine) |
| ~1250-1200 | C-N stretch | Amine |
The strong absorption bands for the nitro group are particularly diagnostic. For instance, in a related compound, 4-nitrophenylthiomorpholine, these stretches are well-defined. chemscene.com Similarly, the various stretches associated with the morpholine and thiophene rings, while potentially overlapping with other signals, contribute to the unique fingerprint of the compound's IR spectrum.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, with a molecular formula of C₈H₁₀N₂O₃S, the expected molecular weight is approximately 214.24 g/mol . mdpi.com
The mass spectrum would likely show a molecular ion peak [M]⁺ at m/z 214. Key fragmentation patterns can be predicted based on the structure:
| m/z Value | Fragment |
| 214 | [M]⁺ (Molecular ion) |
| 168 | [M - NO₂]⁺ |
| 128 | [M - C₄H₈NO]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
The fragmentation of the morpholine ring and the loss of the nitro group are expected to be prominent features in the mass spectrum, as seen in the analysis of other morpholine-containing compounds.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The theoretical elemental composition of this compound (C₈H₁₀N₂O₃S) is as follows:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 44.85% |
| Hydrogen | H | 1.01 | 10 | 10.10 | 4.71% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.08% |
| Oxygen | O | 16.00 | 3 | 48.00 | 22.40% |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.97% |
| Total | 214.27 | 100.00% |
Experimental elemental analysis results for synthesized this compound would be expected to closely match these calculated values, typically within a ±0.4% deviation, confirming the compound's purity and empirical formula. For example, the elemental analysis of analogous 4-(5-aryl-2-furoyl)morpholines has been shown to be in good agreement with the calculated values. pensoft.net
Structure Activity Relationship Sar Investigations of 4 5 Nitrothiophen 2 Yl Morpholine Derivatives
Positional and Substituent Effects of the Nitro Group on the Thiophene (B33073) Ring
The biological activity of nitroaromatic compounds is often linked to the reductive bioactivation of the nitro group by nitroreductase enzymes within target organisms. svedbergopen.com This process can generate reactive nitrogen species that are cytotoxic. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, which is a proposed mechanism of action for some nitrothiophene-based agents. nih.gov
Studies on various nitrothiophenes have consistently shown that the position of the nitro group is crucial. For instance, in a series of biologically active 2-nitrothiophenes, the presence of an additional nitro group at the 3- or 5-position was found to have a significant effect on antibacterial activity. nih.gov Specifically, compounds like 2-chloro-3,5-dinitrothiophene (B189638) demonstrated markedly higher activity compared to the single 2-nitrothiophene (B1581588) analogue. nih.govnih.gov This suggests that increasing the electron deficiency of the thiophene ring through multiple nitro substitutions can enhance biological potency. While 2,4-dinitro derivatives are also active, research has indicated that the 3,5-dinitration pattern on a benzyl (B1604629) ring attached to other heterocycles is essential for high antitubercular activity, whereas 2,4-dinitro isomers are substantially less active. nih.gov
The introduction of other substituents alongside the nitro group further modulates activity. A quantitative structure-activity relationship (QSAR) analysis of 2-nitrothiophene derivatives revealed a correlation between antibacterial activity and properties like HOMO energies and atomic charges at the sulfur atom. nih.gov The mode of action for some active derivatives, such as those with a halogen at the 2-position and nitro groups at the 3- and 5-positions, is thought to involve nucleophilic displacement of the halogen by intracellular thiols. nih.gov For derivatives lacking a good leaving group, the mechanism may involve the formation of stable Meisenheimer complexes with biological nucleophiles. nih.gov
| Compound/Series | Substitution Pattern | Key SAR Finding | Reference(s) |
| Nitrothiophenes | 2-nitro vs. 2,4-dinitro vs. 3,5-dinitro | The presence of a second nitro group at the 3- or 5-position significantly enhances antibacterial activity. | nih.gov, nih.gov |
| Dinitrobenzyls | 3,5-dinitro vs. 2,4-dinitro | The 3,5-dinitro substitution pattern is critical for high antitubercular activity; 2,4-dinitro isomers are much less potent. | nih.gov |
| 2-Halo-nitrothiophenes | 2-chloro/bromo-3,5-dinitrothiophene | Halogen at the 2-position acts as a leaving group for nucleophilic attack, contributing to high activity. | nih.gov |
| 2-Nitrothiophenes | Various substituents | Activity correlates with electronic properties like HOMO energies and atomic charges, but not with solvation energies or dipole moments. | nih.gov |
Conformational and Substituent Impact of the Morpholine (B109124) Heterocycle
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. nih.gove3s-conferences.org Its inclusion in the 4-(5-nitrothiophen-2-yl)morpholine structure is not merely as a passive solubilizing group but as an active contributor to the molecule's conformation and interaction with biological targets.
In the context of drug design, the morpholine moiety is often used to:
Enhance Potency: The oxygen atom can form crucial hydrogen bonds with target proteins, and the ring itself can engage in hydrophobic interactions. nih.govacs.org
Act as a Scaffold: Its defined, yet flexible, conformation helps to correctly position other pharmacophoric elements. nih.govacs.orgresearchgate.net
Modulate Pharmacokinetics: The morpholine ring can improve solubility, metabolic stability, and brain permeability, making it a valuable component for CNS-active drugs. nih.govacs.orgnih.gov
Substitutions on the morpholine ring can have a significant impact on activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, stereochemistry and substitution on the appended aryl rings were critical for determining whether the compounds acted as selective serotonin (B10506) reuptake inhibitors (SRI), selective norepinephrine (B1679862) reuptake inhibitors (NRI), or dual inhibitors. nih.gov This highlights that while the core morpholine structure provides favorable properties, its interactions are finely tuned by its substituents. SAR studies on other morpholine-containing compounds have shown that introducing alkyl or aryl groups can modulate binding affinity and activity against various targets. e3s-conferences.org
| Feature | Impact on SAR | Details | Reference(s) |
| Conformation | Scaffold for optimal binding | The flexible chair-like conformation allows for precise orientation of substituents to interact with target sites. | acs.org, nih.gov, researchgate.net |
| Physicochemical Properties | Improved PK/PD profile | Balances lipophilicity and hydrophilicity, enhancing solubility and permeability. The weak basicity (pKa ~8.7) is often favorable. | researchgate.net, nih.gov, researchgate.net |
| Hydrogen Bonding | Enhanced target interaction | The ring oxygen atom can act as a hydrogen bond acceptor with biological targets. | acs.org, nih.gov |
| Substituents | Modulation of selectivity and potency | Stereochemistry and the nature of substituents on the morpholine ring can drastically alter biological activity and selectivity. | e3s-conferences.org, nih.gov |
Influence of Bridging Linkers and Ancillary Heterocyclic Systems (e.g., Triazoles, Thiazoles, Thiadiazoles)
The introduction of bridging linkers and additional heterocyclic systems between the core pharmacophores is a widely used strategy in medicinal chemistry to fine-tune biological activity. In the context of this compound derivatives, such modifications can modulate spacing, rigidity, and electronic properties, as well as introduce new interaction points with biological targets.
Thiazoles and Thiadiazoles are other important five-membered heterocycles frequently incorporated into drug candidates. The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. nih.govresearchgate.net The presence of the sulfur atom generally increases lipophilicity and can improve tissue permeability. nih.gov Both thiazole (B1198619) and thiadiazole scaffolds are present in numerous clinically used drugs and are explored for a wide range of activities, including as anticancer and antimicrobial agents. tandfonline.comnih.gov They can act as rigid linkers or as pharmacophoric elements themselves, participating in key interactions with target enzymes or receptors.
The general principles derived from studies on these ancillary heterocycles suggest that their incorporation can:
Optimize Geometry: Provide a rigid scaffold to control the distance and orientation between the nitrothiophene and morpholine moieties.
Enhance Target Interactions: Introduce additional hydrogen bonding sites and other non-covalent interactions.
Improve Pharmacokinetics: The mesoionic nature of thiadiazoles, for instance, can enhance membrane permeability. nih.gov
Act as Bioisosteres: Replace more metabolically labile groups, such as amides or esters, to improve drug stability. nih.gov
| Heterocyclic System | Role in SAR | Key Properties and Effects | Reference(s) |
| Triazoles | Linker, Amide Bioisostere | Chemically stable, polar, hydrogen bond acceptor. Can modulate solubility and lipophilicity based on position in a linker. | acs.org, tandfonline.com, nih.gov |
| Thiazoles | Linker, Pharmacophore | Rigid scaffold, participates in target binding. | tandfonline.com |
| Thiadiazoles | Linker, Pharmacophore, Bioisostere | Increases lipophilicity, enhances membrane permeability, bioisostere of oxadiazole and pyrimidine. | nih.gov, nih.gov, researchgate.net |
Comparative Analysis of Heteroaromatic Ring Systems (e.g., Thiophene vs. Furan)
The choice of the core heteroaromatic ring is a fundamental decision in drug design. Thiophene and furan (B31954) are both five-membered aromatic heterocycles that are often considered bioisosteric replacements for each other and for the benzene (B151609) ring. nih.gov However, subtle differences in their size, electronegativity, aromaticity, and metabolic stability can lead to significant variations in the biological activity and pharmacokinetic profiles of their derivatives.
Aromaticity and Reactivity: The aromaticity of these heterocycles generally follows the order: Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sa Furan is the least aromatic, which makes it more prone to participate in reactions like the Diels-Alder cycloaddition and more susceptible to ring opening under acidic conditions. ksu.edu.sa Thiophene is more aromatic and stable than furan, and its reactivity towards electrophilic substitution is higher than that of benzene but lower than that of furan. nih.govksu.edu.sa
Electronic and Physicochemical Properties: The oxygen atom in furan is more electronegative than the sulfur atom in thiophene. This difference affects the electron distribution within the rings and their ability to engage in hydrogen bonding and other interactions. The sulfur atom in thiophene has available d-orbitals, which can influence its binding characteristics compared to oxygen. These electronic differences can impact how the ring interacts with metabolic enzymes and biological targets. For instance, the sulfur atom in thiophene can be oxidized in vivo, which can be a metabolic liability, though many stable thiophene-containing drugs exist. researchgate.net
| Property | Thiophene | Furan | Implication for SAR | Reference(s) |
| Aromaticity | Higher | Lower | Thiophene is generally more stable. Furan is more reactive and susceptible to ring opening. | ksu.edu.sa |
| Reactivity | Less reactive than furan in electrophilic substitution. | More reactive than thiophene. | Different synthetic routes may be required; furan is less stable in acidic conditions. | nih.gov, ksu.edu.sa |
| Heteroatom | Sulfur (less electronegative) | Oxygen (more electronegative) | Affects electron distribution, dipole moment, and potential for metabolic oxidation. | ksu.edu.sa, researchgate.net |
| Metabolic Stability | Generally considered more stable. | Can be more prone to metabolic cleavage. | Thiophene may offer a better pharmacokinetic profile in some cases. | nih.gov, researchgate.net |
| Biological Activity | Often potent; used in numerous approved drugs. | Also used in many bioactive compounds, but differences in activity compared to thiophene analogues are common. | The choice between thiophene and furan is a key optimization step in drug design. | nih.gov, researchgate.net |
In Vitro Biological Activity Profiling and Mechanistic Elucidation
Antimicrobial Activity Assessments
Detailed studies on the antimicrobial activity of 4-(5-Nitrothiophen-2-yl)morpholine are limited. However, the broader classes of morpholine (B109124) and nitrothiophene derivatives have been investigated for their antimicrobial properties.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Data not available | Gram-Positive | Data not available |
| Data not available | Gram-Negative | Data not available |
Antifungal Efficacy and Spectrum of Activity
Comprehensive data on the antifungal efficacy and spectrum of activity of this compound are not available in published research. However, the morpholine ring is a key structural feature of the antifungal agent amorolfine, which demonstrates a broad spectrum of activity against various pathogenic fungi, including dermatophytes and yeasts. nih.gov This suggests that morpholine-containing compounds have the potential for antifungal action.
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Type | MIC (µg/mL) |
| Data not available | Yeast | Data not available |
| Data not available | Mold | Data not available |
| Data not available | Dermatophyte | Data not available |
Proposed Mechanisms of Antimicrobial Action
The proposed mechanism of antimicrobial action for 5-nitrothiophene derivatives is believed to be similar to that of other nitroaromatic compounds. This mechanism involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process can lead to the generation of reactive nitrogen species, including nitric oxide, which can induce significant cellular damage. This damage can manifest as interference with metabolic pathways, DNA damage, and the induction of oxidative stress, ultimately leading to microbial cell death. This activation is often dependent on specific nitroreductase enzymes present in susceptible microorganisms.
Antiparasitic Activity Studies
While specific data on the antiparasitic activity of this compound against a wide range of parasites is scarce, some studies on related compounds provide insights into its potential.
Evaluation Against Protozoan Pathogens
Direct evaluation of this compound against Leishmania infantum promastigotes has not been reported in the available scientific literature. However, various derivatives of 5-nitrothiophene and morpholine have been investigated for their antileishmanial properties. For example, novel 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives have shown activity against Leishmania major promastigotes. nih.gov Additionally, certain morpholine derivatives have demonstrated moderate activity against Leishmania donovani. nih.gov
Table 3: Antiparasitic Activity of this compound against Leishmania infantum Promastigotes
| Parasite Strain | Parameter | Value |
| Leishmania infantum Promastigotes | IC₅₀ (µM) | Data not available |
Insights into Antiparasitic Mechanisms
The antiparasitic mechanism of 5-nitro-heterocyclic compounds is generally attributed to the bioreduction of the nitro group by parasitic nitroreductases. This process generates cytotoxic metabolites and reactive oxygen species that can damage parasitic cells. For some nitro-heterocyclic compounds, this can lead to mitochondrial damage and induce an apoptosis-like death in the parasites. Furthermore, the immunomodulatory activities of some nitrofuran drugs, which are structurally related to nitrothiophenes, may also contribute to their antiparasitic effects. mdpi.com
Enzyme Inhibition and Modulation Studies
Enzyme inhibition is a key area of investigation in drug discovery, and the structural motifs of this compound, namely the morpholine and nitrothiophene rings, are found in various biologically active compounds.
There is currently no scientific literature available that specifically reports on the urease inhibitory activity of this compound. However, studies on structurally related compounds containing both morpholine and thiophene (B33073) moieties have demonstrated significant potential for urease inhibition.
For instance, a series of morpholine-thiophene hybrid thiosemicarbazones has been synthesized and evaluated for their in vitro urease inhibitory potential. nih.govnih.gov These studies, while not directly examining this compound, provide valuable insights into the possible role of the morpholine-thiophene scaffold in interacting with the urease enzyme. In one such study, the lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, displayed potent uncompetitive inhibition of urease with an IC₅₀ value of 3.80 ± 1.9 µM. nih.govresearchgate.net
Kinetic analyses of these related compounds revealed an uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. researchgate.net Molecular docking studies further elucidated the potential binding interactions within the urease active site, highlighting hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govnih.gov It is important to reiterate that these findings pertain to structurally related thiosemicarbazone derivatives and not to this compound itself.
Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | nih.govresearchgate.net |
| Thiourea (Standard) | 22.31 ± 0.03 | nih.gov |
Scientific literature search reveals no studies that have investigated the inhibitory or modulatory effects of this compound on other specific enzymatic targets, including Phosphoinositide 3-Kinase Alpha (PI3Kα).
Due to the absence of studies on the enzyme inhibitory activities of this compound, there is no available information elucidating its specific enzyme-ligand binding interactions.
Antineoplastic Activity Investigations
The potential of novel chemical entities to combat cancer is a major focus of pharmaceutical research.
There are no published research articles detailing the in vitro antiproliferative effects or the underlying cellular mechanisms of action for this compound against any cancer cell lines.
Anti-inflammatory Activity Exploration
Inflammation is a complex biological response implicated in numerous diseases, and the search for new anti-inflammatory agents is ongoing. A thorough review of the scientific literature indicates that the anti-inflammatory activity of this compound has not been investigated or reported.
In Vitro Modulation of Inflammatory Pathways
A comprehensive review of published scientific literature reveals a notable absence of specific studies on the in vitro anti-inflammatory activity of this compound. Consequently, there is no direct experimental data to report on its effects on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), nitric oxide (NO) production, or the expression of pro-inflammatory cytokines.
While direct evidence is lacking for the title compound, the individual structural components, namely the morpholine and nitrothiophene moieties, are well-recognized pharmacophores in the design of anti-inflammatory agents. The morpholine ring is a versatile scaffold found in numerous biologically active compounds. researchgate.net Its incorporation into various molecular frameworks has led to the development of potent anti-inflammatory agents. nih.govrsc.orgeurekaselect.comjapsonline.com Research has demonstrated that certain morpholine derivatives can effectively inhibit the production of nitric oxide and the activity of inducible nitric oxide synthase (iNOS), both of which are pivotal in the inflammatory cascade. nih.govrsc.org
Similarly, the thiophene ring is considered a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting significant anti-inflammatory properties. nih.gov Thiophene-based compounds have been successfully developed as inhibitors of key inflammatory enzymes like COX and LOX. nih.gov Some have even progressed to clinical use as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory potential of thiophene derivatives is a subject of ongoing research, with studies exploring their mechanisms of action and structure-activity relationships. nih.govnih.govresearchgate.net
Given the established anti-inflammatory profiles of both morpholine and thiophene derivatives, it is plausible that this compound could exhibit activity in this area. However, without direct experimental evaluation, this remains a hypothesis. The following data tables illustrate the types of in vitro assays commonly employed in the assessment of anti-inflammatory compounds and highlight the current data gap for this compound.
Data on this compound
| Assay | Endpoint | Result |
| COX-1 Inhibition | IC₅₀ | No Data Available |
| COX-2 Inhibition | IC₅₀ | No Data Available |
| 5-LOX Inhibition | IC₅₀ | No Data Available |
| NO Production in LPS-stimulated Macrophages | IC₅₀ | No Data Available |
| TNF-α Inhibition | IC₅₀ | No Data Available |
| IL-6 Inhibition | IC₅₀ | No Data Available |
Representative In Vitro Anti-inflammatory Activity of Morpholine and Thiophene Derivatives
| Compound Class | Specific Compound Example | Assay | Result | Reference |
| Morpholine-capped β-lactams | Compound 5c | iNOS Inhibition | Anti-inflammatory Ratio: 72 | nih.gov |
| Morpholinopyrimidine derivatives | Compound V4 | NO Production Inhibition | Significant inhibition at non-cytotoxic concentrations | rsc.org |
| Thiophene-based NSAID | Tiaprofenic acid | COX Inhibition | Clinically effective NSAID | nih.gov |
| Thiophene derivative | RMD86 | COX-1 and COX-2 | Lower binding energy than meloxicam (B1676189) in docking studies | researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, reactivity, and spectroscopic properties with high accuracy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for predicting the electronic characteristics of molecules. For instance, in a study of novel 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives, which share the 5-nitrothiophene core with 4-(5-nitrothiophen-2-yl)morpholine, DFT calculations were performed at the B3LYP/6-31G(d,p) level to investigate the electronic properties of the active compounds. nih.govresearchgate.net
This level of theory allows for the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher reactivity. The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT can be employed to calculate various electronic properties such as ionization potential, electron affinity, and atomic net charges. nih.govmdpi.com These parameters are vital for understanding intermolecular interactions and potential biological activity. Spectroscopic predictions, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can also be computed using DFT, which aids in the structural confirmation of synthesized compounds. mdpi.comfigshare.com
Table 1: Representative Electronic Properties Calculated for Nitrothiophene Derivatives using DFT
| Property | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts sites for electrophilic attack and correlates with ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts sites for nucleophilic attack and correlates with electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular reactivity and stability. | A smaller gap generally implies higher reactivity. |
| Mulliken Atomic Charges | Distribution of electron density among the atoms in a molecule. | Helps in understanding electrostatic interactions and reactivity hotspots. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
This table represents typical data obtained from DFT studies on nitrothiophene derivatives and is for illustrative purposes.
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometrical optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable bond between the morpholine (B109124) and thiophene (B33073) rings, conformational analysis is crucial.
This analysis involves exploring the different possible spatial arrangements (conformers) of the molecule and identifying the lowest energy conformer. DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly used for this purpose. figshare.com The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. These optimized structures serve as the starting point for more complex calculations like molecular docking and molecular dynamics simulations.
Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.
In the context of this compound, molecular docking could be used to predict how it might interact with various protein targets. For example, studies on other nitrothiophene derivatives have used molecular docking to investigate their potential as anticancer agents by docking them into the active site of enzymes like caspase-3. nih.govresearchgate.net The docking process generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov
Beyond predicting the binding pose, molecular docking analysis reveals the specific intermolecular interactions that stabilize the ligand in the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. mdpi.com Identifying these critical interactions is key to understanding the mechanism of action and for the rational design of more potent and selective analogs. For instance, knowing that a particular hydrogen bond is crucial for binding could lead to chemical modifications of the ligand to enhance this interaction.
Table 2: Illustrative Molecular Docking Results for a Nitrothiophene Derivative with a Protein Target
| Parameter | Description | Example Finding |
| Binding Energy (kcal/mol) | Estimated free energy of binding of the ligand to the protein. | A more negative value indicates stronger binding. |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein residues. | Identification of key donor-acceptor pairs. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Highlights the importance of shape complementarity. |
| Interacting Residues | The specific amino acid residues in the binding pocket that interact with the ligand. | Provides a map of the binding site. |
This table is a generalized representation of data obtained from molecular docking studies on compounds similar to this compound.
Advanced Molecular Dynamics Simulations for System Stability and Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein and the stability of their complex.
An MD simulation would typically start with the best-docked pose of this compound within its target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation time of nanoseconds to microseconds, the movements of all atoms are calculated based on a force field.
Analysis of the MD trajectory can reveal important information such as:
Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over time. A stable RMSD suggests a stable binding mode. mdpi.com
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study throughout the simulation.
Binding Free Energy Calculations: More accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy. mdpi.com
MD simulations are computationally intensive but provide a more realistic representation of the biological system, validating and refining the insights gained from molecular docking. mdpi.comsemanticscholar.org
In Silico Pharmacokinetic and Drug Design Studies
Computational tools offer a powerful platform to evaluate the drug-like properties of molecules such as "this compound" before undertaking expensive and time-consuming laboratory experiments. These studies are instrumental in guiding the synthesis and development of new therapeutic agents.
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in the early stages of drug development. For "this compound," several key physicochemical descriptors have been calculated, which are predictive of its pharmacokinetic profile. chemscene.com
These parameters are essential for assessing the molecule's potential to be orally bioavailable and to reach its target in the body. The Lipinski's rule of five is a well-established guideline to evaluate drug-likeness, and the properties of "this compound" can be assessed against these criteria. For instance, a low molecular weight and a moderate LogP value are generally favorable for good absorption and distribution. The topological polar surface area (TPSA) is a good indicator of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.
The number of hydrogen bond donors and acceptors is crucial for the molecule's interaction with biological targets and for its solubility. The number of rotatable bonds influences the conformational flexibility of the molecule, which can affect its binding to a target protein.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₃S | chemscene.com |
| Molecular Weight | 214.24 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 55.61 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 1.4929 | chemscene.com |
| Hydrogen Bond Acceptors | 5 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
While specific in silico ADMET studies for "this compound" are not extensively reported in the literature, the general approach involves using computational models to predict properties like aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability. For related nitroaromatic compounds, such as certain 5-nitroimidazole and 5-nitroisatin (B147319) derivatives, ADMET prediction has been a valuable tool in assessing their potential as drug candidates. researchgate.netmdpi.com These studies often utilize software platforms that calculate a wide range of pharmacokinetic parameters, helping to identify potential liabilities early in the discovery process. researchgate.netmdpi.com
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.
Platforms like SeeSAR provide a visual and interactive environment for drug design. They facilitate structure-based drug design by allowing researchers to dock candidate molecules into the binding site of a target protein, visualize the interactions, and estimate the binding affinity. This process is crucial for lead optimization, where a promising compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties.
Although specific virtual screening campaigns featuring "this compound" are not detailed in publicly available research, the methodology is widely applied to similar heterocyclic compounds. For instance, docking studies have been performed on a series of 5-nitrofuran and 5-nitrothiophene derivatives to explore their binding modes in enzymes like trypanothione (B104310) and glutathione (B108866) reductases. nih.gov Such studies help in understanding the key structural features required for binding and activity.
The general workflow for virtual screening and lead optimization using a platform like SeeSAR would involve:
Target Preparation: Obtaining the 3D structure of the biological target, often from the Protein Data Bank (PDB).
Ligand Preparation: Creating a 3D model of "this compound" and a library of its virtual derivatives.
Docking: Computationally placing the ligands into the binding site of the target protein.
Scoring and Analysis: Evaluating the binding poses based on scoring functions that predict binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Lead Optimization: Modifying the lead compound based on the insights gained from the docking analysis to design new derivatives with improved properties.
This iterative process of design, computational evaluation, and synthesis is a cornerstone of modern medicinal chemistry, enabling the development of more effective and safer drugs.
Future Research Perspectives and Interdisciplinary Opportunities
Design and Synthesis of Advanced Analogues with Tuned Biological Profiles
The structural framework of 4-(5-nitrothiophen-2-yl)morpholine offers multiple points for modification to create advanced analogues with fine-tuned biological activities. Structure-activity relationship (SAR) studies on related nitrothiophene and morpholine (B109124) compounds provide a rational basis for the design of a next-generation library. e3s-conferences.orgnih.gov
Key strategies for analogue design would involve:
Modification of the Thiophene (B33073) Ring: Research on substituted thiophenes has shown that the nature and position of substituents significantly influence biological outcomes. nih.gov For instance, studies on a series of nineteen substituted nitrothiophenes revealed a wide range of activities, with compounds like 2-chloro-3,5-dinitrothiophene (B189638) showing high activity, whereas 2-nitrothiophene (B1581588) was significantly less active. nih.gov This suggests that introducing additional electron-withdrawing or electron-donating groups to the thiophene core of this compound could modulate its electronic properties and, consequently, its interaction with biological targets.
Importance of the Nitro Group: The nitro group is a critical pharmacophore in many biologically active nitroaromatic compounds. In a study of 5-nitrothiophene analogues, the presence of the nitro group at the C-5 position of the thiophene ring was found to be essential for their activity. nih.gov Analogues where the nitro group was moved to a different position or replaced with an acetyl group were rendered inactive. nih.gov Therefore, while the nitro group appears crucial, synthesizing analogues with alternative electron-withdrawing bioisosteres could yield compounds with novel or improved activity profiles.
Deeper Mechanistic Understanding Through Omics Technologies and Target Identification
Elucidating the precise mechanism of action is fundamental to understanding the biological role of this compound. Research on other 5-nitrothiophenes has revealed a pro-drug activation mechanism. For example, certain 5-nitrothiophene compounds are activated by the F420-dependent nitroreductase enzyme (Ddn) in Mycobacterium tuberculosis, leading to the release of nitric oxide (NO), which exerts a cidal effect. nih.gov This mechanism is identical to that of nitroimidazole drugs, suggesting that this compound may act similarly in susceptible organisms. nih.gov
To build on this and identify specific cellular targets, modern "omics" technologies offer powerful, unbiased approaches. nih.govnih.gov
Chemical Proteomics for Target Identification: A key strategy involves identifying the direct protein binding partners of a small molecule. researchgate.net This can be achieved by synthesizing a functionalized version of this compound that can be used as a probe in affinity purification-mass spectrometry (AP-MS) experiments. researchgate.netnih.gov By comparing the proteins that bind to the probe against those that bind to a control matrix, specific interacting proteins can be identified.
Genomics and Transcriptomics: These technologies can reveal how cells respond to the compound on a genetic level. Transcriptomic analysis (e.g., RNA-seq) can map changes in gene expression patterns in cells exposed to this compound, pointing towards affected cellular pathways. nih.gov
Proteomics and Metabolomics: High-throughput mass spectrometry-based proteomics can quantify changes in the entire proteome of a cell upon treatment, providing a broad view of the cellular response. nih.gov Metabolomics can identify downstream changes in metabolic pathways, offering the most direct evidence of the compound's physiological impact. nih.gov Integrating these multi-omics datasets can provide a comprehensive picture of the mechanism of action, identify potential resistance mechanisms, and uncover previously unknown biological activities. nih.gov
Development of Functionalized Materials and Nanoconjugates for Research Applications
The development of research tools derived from this compound is a promising avenue. This involves creating functionalized versions of the parent molecule that can be conjugated to other materials for specific applications.
Immobilized Probes for Affinity Chromatography: A primary application is in target identification, as mentioned previously. To create a tool for affinity chromatography, the core molecule must be chemically modified to include a linker arm, which is then attached to a solid support like agarose (B213101) or magnetic beads. researchgate.netnih.gov The synthesis would involve adding a functional group suitable for conjugation, such as an alkyne or azide (B81097) for "click chemistry," or a primary amine or carboxylic acid for amide bond formation. The linker would ideally be attached to a position on the molecule that does not interfere with its biological activity, potentially on the morpholine ring.
Fluorescent Probes: By conjugating a fluorophore to this compound, researchers can create probes to visualize its localization within cells using fluorescence microscopy. This can provide valuable information about which organelles or cellular compartments the compound accumulates in, offering clues to its site of action.
Nanoconjugates: Attaching the molecule to nanoparticles could open up new research possibilities. For instance, conjugating it to magnetic nanoparticles could facilitate the isolation of its binding partners from complex biological samples. While still an exploratory area for this specific compound, the principles are well-established in chemical biology.
Synergistic Research with Experimental and Theoretical Disciplines
Integrating experimental laboratory work with theoretical and computational studies offers a powerful paradigm to accelerate research and gain deeper insights. mdpi.com
Computational Modeling and Docking: Theoretical calculations can predict the structural and electronic properties of this compound and its designed analogues. A study on a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, successfully used Density Functional Theory (DFT) to analyze its molecular geometry and frontier molecular orbitals. nih.gov Furthermore, molecular docking simulations were employed to predict its binding affinity to a viral protease, identifying it as a potential inhibitor. nih.gov Similar in silico studies could be applied to this compound to screen for potential protein targets and guide the design of analogues with improved binding characteristics. nih.gov
Predictive Modeling: Computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov This allows for the in silico filtering of newly designed analogues, prioritizing the synthesis of compounds with more favorable drug-like properties.
Experimental Validation: The predictions from these computational models must be validated through experimental work. This creates a synergistic loop: experimental results from biological assays can be used to refine and improve the accuracy of the theoretical models, which in turn can generate more precise predictions to guide the next round of experiments. mdpi.comnih.gov This iterative process of combining synthesis, biological testing, and computational analysis is a highly efficient strategy for advancing the understanding and potential applications of novel chemical entities like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-Nitrothiophen-2-yl)morpholine, and how can purity be ensured?
- The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring followed by coupling with morpholine. Key steps include nitration at the 5-position of thiophene and subsequent nucleophilic substitution or cross-coupling reactions to attach the morpholine moiety .
- Methodology : Optimize reaction conditions (e.g., temperature, catalysts like Lewis acids) to enhance yield. Purification via column chromatography or recrystallization, followed by characterization using HPLC and NMR to confirm purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., nitro group at thiophene C5) .
- IR Spectroscopy : Detect functional groups (e.g., C-NO₂ stretch at ~1520 cm⁻¹, morpholine C-O-C vibrations) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying conditions?
- Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC to monitor decomposition temperatures.
- Photostability : Expose to UV light and track degradation via HPLC .
- pH Sensitivity : Test solubility and structural integrity in buffers (pH 1–14) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., Raman shifts under pressure) be resolved?
- Case Study : High-pressure Raman spectroscopy of morpholine derivatives reveals peak splitting (e.g., C-H stretching modes at 2980–3145 cm⁻¹), which may indicate conformational changes or phase transitions. To resolve contradictions:
- Compare with computational models (DFT calculations) .
- Validate via complementary techniques like X-ray diffraction under pressure .
Q. What strategies are effective for analyzing the compound’s interactions with biological targets?
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors implicated in disease pathways .
- Molecular Docking : Model interactions with proteins (e.g., kinases) using software like AutoDock Vina, focusing on nitro-thiophene’s electron-withdrawing effects on binding .
- SAR Studies : Modify substituents (e.g., morpholine ring size, nitro position) to correlate structure with activity .
Q. How can crystallographic data for this compound be refined when twinning or low-resolution issues arise?
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data via HKLF 5 format .
- Data Collection : Optimize crystal growth (e.g., solvent evaporation) to improve diffraction quality.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
